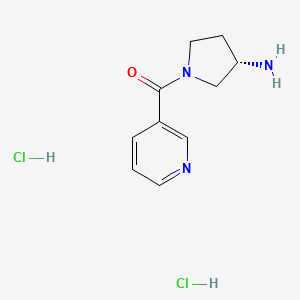
(S)-(3-Aminopyrrolidin-1-yl)(pyridin-3-yl)méthanone dihydrochlorure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(3-Aminopyrrolidin-1-yl)(pyridin-3-yl)methanone dihydrochloride is an important organic compound widely used in various scientific and industrial applications. This compound contains a pyrrolidine ring, a pyridine ring, and a methanone group, making it a versatile and valuable chemical in research and industrial contexts. It is notable for its chiral center, contributing to its specific stereochemistry.
Applications De Recherche Scientifique
Chemistry: : (S)-(3-Aminopyrrolidin-1-yl)(pyridin-3-yl)methanone dihydrochloride is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic chemistry.
Biology: : In biological research, this compound is studied for its potential interactions with biomolecules, providing insights into enzyme functions and receptor binding.
Medicine: : This compound has potential therapeutic applications due to its ability to interact with specific biological targets. Research is ongoing into its use in treating various diseases, including neurological disorders.
Industry: : In industrial settings, this compound is used in the production of pharmaceuticals and fine chemicals, playing a crucial role in the synthesis of active pharmaceutical ingredients.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that similar compounds interact with their targets to inhibit their function, leading to various downstream effects .
Biochemical Pathways
Related compounds such as pyrrolopyrazine derivatives have been found to impact a variety of biological pathways, including those involved in inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Pharmacokinetics
The compound’s molecular weight is 26415 , which suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Result of Action
Related compounds such as pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of (S)-(3-Aminopyrrolidin-1-yl)(pyridin-3-yl)methanone dihydrochloride typically involves the reaction of (S)-3-aminopyrrolidine with a pyridine derivative in the presence of suitable catalysts and solvents. A common method involves coupling (S)-3-aminopyrrolidine with pyridine-3-carboxylic acid chloride under anhydrous conditions using a base like triethylamine. This reaction proceeds at room temperature or slightly elevated temperatures to yield the desired compound, which is then purified using recrystallization.
Industrial Production Methods: : Industrial production of (S)-(3-Aminopyrrolidin-1-yl)(pyridin-3-yl)methanone dihydrochloride often employs continuous flow processes for higher efficiency and scalability. The reactants are continuously fed into a reactor where they undergo controlled reactions. The product is then continuously separated and purified, ensuring a consistent and high-yield production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the pyrrolidine ring, to form oxidized derivatives.
Reduction: : Reduction reactions often target the methanone group, potentially leading to the formation of alcohol derivatives.
Substitution: : The compound can undergo various substitution reactions, particularly on the pyridine ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidation Reagents: : Common oxidation reagents include potassium permanganate and chromium trioxide.
Reduction Reagents: : Sodium borohydride or lithium aluminum hydride are commonly used for reductions.
Substitution Reagents: : Reagents like halogenating agents, alkylating agents, and nucleophiles are often used in substitution reactions.
Major Products Formed
Oxidation Products: : Oxidized pyrrolidine derivatives.
Reduction Products: : Alcohol derivatives of the methanone group.
Substitution Products: : Various substituted pyridine derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
(R)-(3-Aminopyrrolidin-1-yl)(pyridin-3-yl)methanone dihydrochloride: : This compound is the enantiomer of (S)-(3-Aminopyrrolidin-1-yl)(pyridin-3-yl)methanone dihydrochloride. The two enantiomers can have different biological activities due to their stereochemistry.
(S)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride: : A similar compound with a different positioning of the pyridine ring, leading to potentially different chemical and biological properties.
(S)-(3-Aminopyrrolidin-1-yl)(quinolin-3-yl)methanone dihydrochloride: : This compound contains a quinoline ring instead of a pyridine ring, which can significantly alter its interactions and applications.
Propriétés
IUPAC Name |
[(3S)-3-aminopyrrolidin-1-yl]-pyridin-3-ylmethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.2ClH/c11-9-3-5-13(7-9)10(14)8-2-1-4-12-6-8;;/h1-2,4,6,9H,3,5,7,11H2;2*1H/t9-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWVYJHUIDJBBX-WWPIYYJJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C(=O)C2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
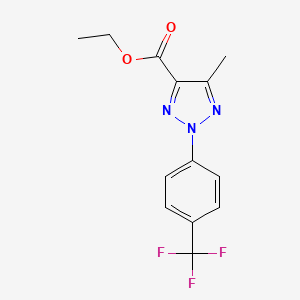
![methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B2533641.png)
![3-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2533642.png)
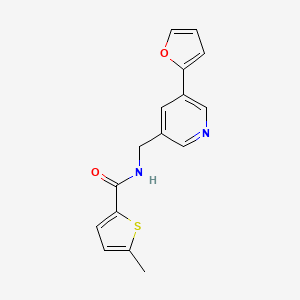
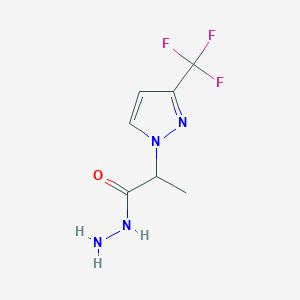
![N-[(2-methoxyphenyl)methyl]-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2533648.png)
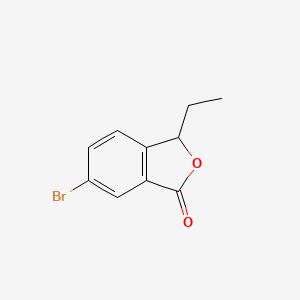

![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2533654.png)

![2-Aminospiro[3.5]nonane-2-carboxylic acid](/img/structure/B2533659.png)
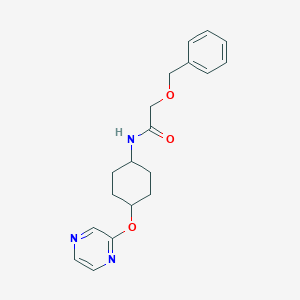
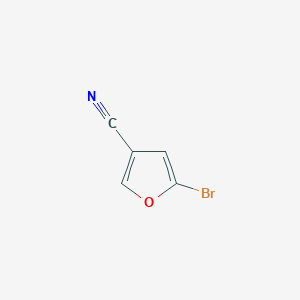
![3-[4-(Azepane-1-sulfonyl)phenyl]propanoic acid](/img/structure/B2533663.png)
